molecular formula C9H6F3NO3S B12576623 3-(5-Methylfuran-2-yl)-2-(trifluoromethanesulfonyl)prop-2-enenitrile CAS No. 195064-97-2

3-(5-Methylfuran-2-yl)-2-(trifluoromethanesulfonyl)prop-2-enenitrile

Katalognummer: B12576623
CAS-Nummer: 195064-97-2
Molekulargewicht: 265.21 g/mol
InChI-Schlüssel: MGMVEMOUUWQETE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Methylfuran-2-yl)-2-(trifluoromethanesulfonyl)prop-2-enenitrile is an organic compound that features a furan ring substituted with a methyl group, a trifluoromethanesulfonyl group, and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylfuran-2-yl)-2-(trifluoromethanesulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could be:

    Starting Material: 5-Methylfuran

    Step 1: Introduction of the trifluoromethanesulfonyl group via sulfonylation.

    Step 2: Formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction with an appropriate aldehyde and nitrile source.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation with a palladium catalyst

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products

    Oxidation: Furanones, carboxylic acids

    Reduction: Amines

    Substitution: Sulfonamide derivatives, sulfonate esters

Wissenschaftliche Forschungsanwendungen

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand or catalyst in various organic reactions.

Biology and Medicine

    Pharmaceuticals: Potential precursor for drug development, especially in the synthesis of heterocyclic compounds with biological activity.

Industry

    Materials Science: Used in the development of new materials with unique properties, such as polymers or advanced coatings.

Wirkmechanismus

The mechanism of action for 3-(5-Methylfuran-2-yl)-2-(trifluoromethanesulfonyl)prop-2-enenitrile would depend on its specific application. In general, the compound’s reactivity is influenced by the electron-withdrawing trifluoromethanesulfonyl group and the electron-donating methyl group on the furan ring. These substituents can affect the compound’s interaction with various molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Furan-2-yl)-2-(trifluoromethanesulfonyl)prop-2-enenitrile: Lacks the methyl group on the furan ring.

    3-(5-Methylfuran-2-yl)-2-(methanesulfonyl)prop-2-enenitrile: Has a methanesulfonyl group instead of a trifluoromethanesulfonyl group.

Uniqueness

The presence of the trifluoromethanesulfonyl group in 3-(5-Methylfuran-2-yl)-2-(trifluoromethanesulfonyl)prop-2-enenitrile imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. The methyl group on the furan ring also influences its steric and electronic characteristics, potentially leading to different reactivity and applications.

Eigenschaften

CAS-Nummer

195064-97-2

Molekularformel

C9H6F3NO3S

Molekulargewicht

265.21 g/mol

IUPAC-Name

3-(5-methylfuran-2-yl)-2-(trifluoromethylsulfonyl)prop-2-enenitrile

InChI

InChI=1S/C9H6F3NO3S/c1-6-2-3-7(16-6)4-8(5-13)17(14,15)9(10,11)12/h2-4H,1H3

InChI-Schlüssel

MGMVEMOUUWQETE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)C=C(C#N)S(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.